Funalenone

Descripción general

Descripción

Funalenone is a phenalenone originally isolated from A. niger . It has been found to inhibit HIV-1 integrase and HIV-1 replication in human peripheral blood cells transformed by murine leukemia virus . It is less cytotoxic to mammalian HPB-M(a) cells . Funalenone selectively inhibits matrix metalloproteinase-1 (MMP-1) over MMP-2 and MMP-9 . It also inhibits the bacterial cell wall synthesis enzymes MraY and MurG .

Synthesis Analysis

Funalenone was isolated from the mycelium of Aspergillus niger FO-5904 by solvent extraction, ODS column chromatography, Sephadex LH-20 column chromatography, and reversed phase HPLC .

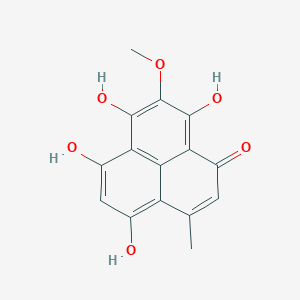

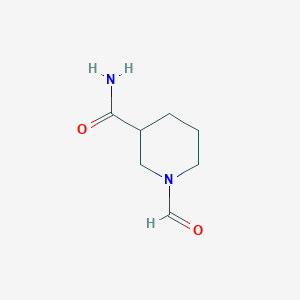

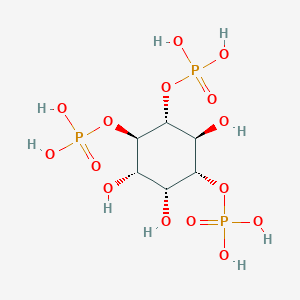

Molecular Structure Analysis

The molecular formula of Funalenone is C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .

Physical And Chemical Properties Analysis

Funalenone is a solid substance . It is soluble in Chloroform, DMSO, and Methanol .

Aplicaciones Científicas De Investigación

HIV-1 Integrase Inhibition

Funalenone has been identified as an inhibitor of HIV-1 integrase , a key enzyme necessary for the integration of viral DNA into the host genome, which is a crucial step in the HIV replication cycle . It exhibits an inhibitory concentration (IC50) of 10 μM , indicating its potential as a therapeutic agent against HIV-1 .

Antiviral Activity Against HIV

Apart from inhibiting the integrase enzyme, Funalenone also shows promise in inhibiting HIV-1 replication in human peripheral blood cells transformed by murine leukemia virus (HPB-M[a]), with an IC50 value of 1.7 μM . This suggests its potential application in antiretroviral therapy for AIDS.

Matrix Metalloproteinase-1 (MMP-1) Inhibition

Funalenone selectively inhibits matrix metalloproteinase-1 (MMP-1) , which is involved in the breakdown of extracellular matrix components . With an IC50 of 170 μM , it could be useful in treating diseases characterized by excessive collagen degradation, such as rheumatoid arthritis and cancer metastasis .

Antibacterial Properties

This compound has demonstrated the ability to inhibit bacterial cell wall synthesis enzymes MraY and MurG , which are essential for the growth of bacteria . It inhibits the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 64 μg/mL , indicating its potential as an antibacterial agent .

SARS-CoV-2 Protein Targeting

Research has explored the use of Funalenone in virtual library screening against SARS-CoV-2 targets . A made-to-order compound library curated through in silico modeling screened over 70,000 compounds, including Funalenone, targeting SARS-CoV-2 proteins . This highlights its potential application in the development of COVID-19 therapeutics.

Propiedades

IUPAC Name |

4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEJVMYQRYQFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438324 | |

| Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Funalenone | |

CAS RN |

259728-61-5 | |

| Record name | 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)